3-methyl-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
3-METHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C23H26N4O2S . This compound is notable for its intricate structure, which includes a sulfonamide group, a piperidine ring, and a pyridazine moiety. It is used primarily in scientific research and drug discovery due to its potential biological activities.
Properties
Molecular Formula |
C23H26N4O2S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-methyl-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H26N4O2S/c1-17-11-13-27(14-12-17)23-10-9-22(24-25-23)19-6-4-7-20(16-19)26-30(28,29)21-8-3-5-18(2)15-21/h3-10,15-17,26H,11-14H2,1-2H3 |
InChI Key |
QMTYVGSNZXBRPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-METHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridazine Moiety: The pyridazine ring is introduced through a nucleophilic substitution reaction.
Sulfonamide Formation:
Chemical Reactions Analysis
3-METHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-METHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Drug Discovery: It is used as a screening compound in drug discovery programs to identify potential therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of sulfonamides and related structures.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
3-METHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: A well-known antibiotic with a simpler structure.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a sulfonamide group.
Furosemide: A diuretic with a sulfonamide moiety.
The uniqueness of 3-METHYL-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE lies in its complex structure, which combines multiple functional groups and heterocyclic rings, making it a valuable compound for research and drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
